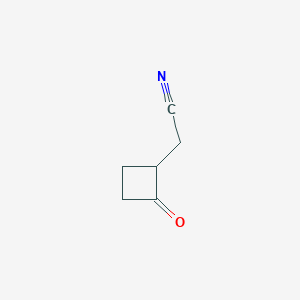
2-(2-Oxocyclobutyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxocyclobutyl)acetonitrile is an organic compound with the molecular formula C6H7NO. It is a nitrile derivative featuring a cyclobutyl ring with a ketone group at the second position and an acetonitrile group attached to the ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclobutyl)acetonitrile typically involves the cyclization of acetonitrile derivatives. One common method is the [2+2] cyclization reaction, where acetonitrile is used as a raw material and solvent. The reaction is catalyzed by triflic anhydride in the presence of a proton sponge as the base . This method allows for the formation of the cyclobutyl ring with the ketone and nitrile functionalities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxocyclobutyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Sodium cyanide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitrile derivatives.
Applications De Recherche Scientifique
2-(2-Oxocyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Oxocyclobutyl)acetonitrile involves its reactivity due to the presence of the nitrile and ketone groups. The nitrile group can act as a nucleophile, participating in various substitution reactions. The ketone group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Oxocyclobutyl)acetonitrile: Similar structure but with the ketone group at the third position.
Cyclobutanone derivatives: Compounds with a cyclobutyl ring and various functional groups.
Uniqueness
2-(2-Oxocyclobutyl)acetonitrile is unique due to the specific positioning of the ketone and nitrile groups on the cyclobutyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
2-(2-oxocyclobutyl)acetonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-3-5-1-2-6(5)8/h5H,1-3H2 |
Clé InChI |
TUOCILSILOGMND-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


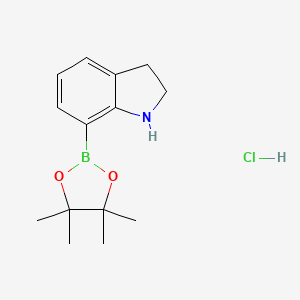
![Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13453677.png)
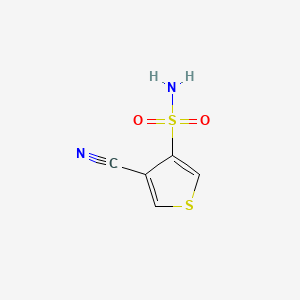
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B13453684.png)
![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
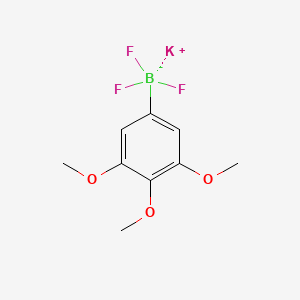

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)
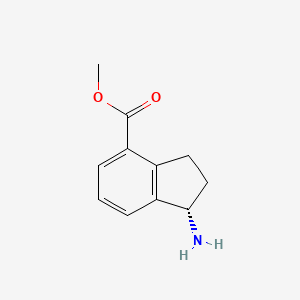
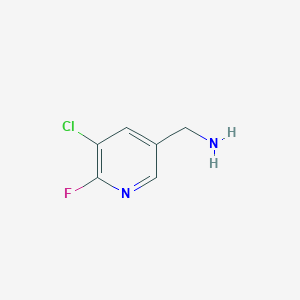
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
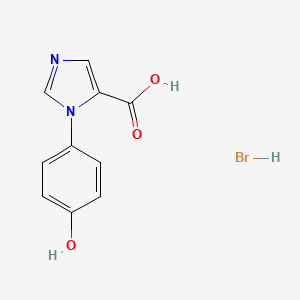
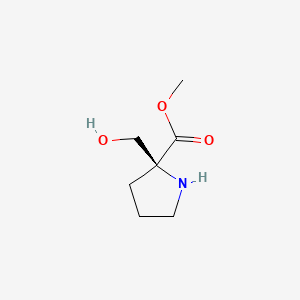
amine dihydrochloride](/img/structure/B13453767.png)
